2-Bromo-1-phenylpropane
Description
Historical Trajectories of Halogenated Organic Compound Investigations
The study of halogenated organic compounds (HOCs), the chemical family to which 2-Bromo-1-phenylpropane belongs, has a rich and complex history. nih.gov Initially, many HOCs were regarded as being almost exclusively of man-made origin. nih.gov Over the last century, a vast number of these chemicals have been manufactured for use in industry, agriculture, and public health. nih.gov Their chemical stability and inertness made them suitable for a wide range of applications, including as flame retardants, dielectric fluids, and pesticides. chromatographyonline.com
The development of analytical techniques was crucial to understanding these compounds. In the early 20th century, methods for analyzing HOCs were not particularly sensitive or selective. chromatographyonline.com A significant breakthrough came with the invention of the electron capture detector (ECD) in 1960, which was highly sensitive to halogenated compounds and proved ideal for their detection at trace levels. chromatographyonline.com This advancement allowed scientists to better separate and quantify these substances. chromatographyonline.com While early knowledge, prior to the 1960s, of the biological transformations of highly halogenated compounds was limited, research has since expanded significantly. rsc.org More recent studies have even demonstrated that photochemical reactions in sunlit surface waters can be an important abiotic source of organohalogens. nih.gov This ongoing research continues to reveal the diverse roles and origins of halogenated compounds in both industrial and natural systems. rsc.orgosti.gov
Elevated Significance of this compound within Synthetic Organic Chemistry
This compound, also known by its IUPAC name (2-Bromopropyl)benzene, holds a position of considerable significance as an intermediate in synthetic organic chemistry. echemi.com Its molecular structure, which features a phenyl group attached to a propane (B168953) chain with a bromine atom on the second carbon, makes it a versatile building block for creating more complex organic compounds. echemi.comguidechem.com The presence of the bromine atom, a good leaving group, makes the compound reactive and susceptible to various transformations, particularly nucleophilic substitution and elimination reactions. guidechem.comsolubilityofthings.comcymitquimica.com
This reactivity allows chemists to introduce the 1-phenylpropyl group into various molecular scaffolds, enabling the synthesis of a diverse range of chemical structures. guidechem.com Consequently, this compound is frequently used as a starting material or reagent in the preparation of pharmaceuticals, agrochemicals, dyes, and fragrances. guidechem.com For instance, it can be utilized in the synthesis of trans-beta-methylstyrene. echemi.com The compound can undergo oxidation to form derivatives of benzoic acid, reduction to yield the corresponding alkane, and can also participate in radical reactions where the bromine atom is abstracted to form a benzylic radical. Its role in forming Grignard reagents further highlights its importance in both academic research and industrial applications. solubilityofthings.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2114-39-8 guidechem.comsigmaaldrich.com |
| Molecular Formula | C₉H₁₁Br guidechem.com |
| Molecular Weight | 199.09 g/mol sigmaaldrich.com |
| Appearance | Clear to light brown liquid guidechem.com |
| Density | 1.291 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 107-109 °C at 16 mmHg sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.545 sigmaaldrich.comchemicalbook.com |
| Solubility | Sparingly soluble in water; soluble in organic solvents guidechem.comcymitquimica.com |
Interdisciplinary Research Landscape and Key Scientific Questions
The utility of this compound and its derivatives extends beyond traditional organic synthesis, fostering an interdisciplinary research landscape. A prominent area of this crossover research is in medicinal and pharmaceutical chemistry. solubilityofthings.comontosight.ai The compound serves as a precursor or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain antidepressants and antihistamines. ontosight.ai
A key area of investigation involves the development of novel therapeutic agents. For example, research into a derivative, 2-bromo-n-(4-sulfamoyl phenyl) propanamide (MMH-1), has explored its potential as an anticancer agent. harran.edu.tr Studies have investigated its efficacy in inhibiting tumor growth and inducing apoptosis (cell death) in various cancer cell lines, including breast, pancreatic, and colorectal cancer. harran.edu.tr This line of inquiry brings together organic chemists for synthesis, and biochemists and oncologists for in-vitro and in-vivo testing.
This interdisciplinary focus generates several key scientific questions:
Can more efficient and stereoselective synthetic routes to this compound and its chiral derivatives be developed to improve the synthesis of enantiomerically pure pharmaceuticals?
What is the full spectrum of biological activity for novel compounds derived from this scaffold?
How can the structure of this compound derivatives be modified to enhance potency and selectivity for specific biological targets, such as the CAIX enzyme in cancer therapy? harran.edu.tr
Beyond pharmaceuticals, what potential applications do materials derived from this compound have, for instance, in the field of liquid crystals or specialty polymers? solubilityofthings.com
Emerging Research Frontiers for this compound
Emerging research frontiers for this compound are focused on refining its synthesis and expanding its applications into novel areas of chemical science. One significant frontier is the development of advanced catalytic methods for its synthesis and transformation. Research into more efficient bromination and dehydrohalogenation reactions continues to be an active area. prutor.ai For example, studies have compared the efficacy of different bromide salts (LiBr, NaBr, KBr) in substitution reactions to produce brominated alkanes, demonstrating how cation choice can significantly influence reaction rates and yields. chemicalbook.com
Another promising frontier is the application of biocatalysis. The use of enzymes, such as alcohol dehydrogenases (ADHs), in organic synthesis is a rapidly growing field aimed at creating more sustainable and selective chemical processes. frontiersin.org While not directly applied to this compound in the cited research, the enzymatic synthesis of related chiral molecules like 1-phenylpropane-1,2-diol (B147034) points towards future possibilities for using enzymes to produce chiral precursors to or derivatives of this compound. frontiersin.org
Furthermore, the compound serves as a platform for creating molecules with unique properties for materials science. Its structural motif is being explored in the synthesis of fine chemicals and potentially liquid crystals. solubilityofthings.com The continued exploration of derivatives for medicinal applications, such as the development of novel anticancer agents, remains a primary research driver. harran.edu.tr These frontiers, combining green chemistry principles, biocatalysis, and advanced materials development, are set to define the future of research involving this versatile chemical intermediate.
Table 2: Key Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Elimination | KOH in ethanol (B145695), followed by NaNH₂ | 1-phenylpropyne | prutor.ai |
| Substitution | Various nucleophiles | Substituted 1-phenylpropane derivatives | guidechem.com |
| Oxidation | Oxidizing agents | Benzoic acid derivatives | |
| Reduction | Reducing agents | Phenylpropane (alkane) |
| Grignard Reagent Formation | Magnesium (Mg) | Grignard reagent | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOCAOZCSNIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943464 | |
| Record name | (2-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-39-8 | |
| Record name | 2-Bromo-1-phenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromopropyl)benzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromopropyl)benzene | |
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| Record name | (2-bromopropyl)benzene | |
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Elucidation of Reaction Mechanisms and Mechanistic Pathways of 2 Bromo 1 Phenylpropane
Nucleophilic Substitution Mechanistic Studies
Nucleophilic substitution reactions of 2-bromo-1-phenylpropane involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The specific mechanism of this substitution, whether it proceeds via a unimolecular (S"N"1) or bimolecular (S"N"2) pathway, is highly dependent on the reaction conditions.
Comparative Analysis of S"N"1 versus S"N"2 Reaction Dynamics
The competition between S"N"1 and S"N"2 mechanisms is a central theme in the reactivity of this compound. The structure of this substrate—a secondary alkyl halide with a phenyl group on the adjacent carbon—allows for both pathways to be accessible.
The S"N"1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. muni.cz The rate of this reaction is dependent solely on the concentration of the substrate. scribd.com For this compound, the phenyl group can stabilize the adjacent secondary carbocation through resonance, making the S"N"1 pathway plausible. Polar, protic solvents are known to facilitate S"N"1 reactions by stabilizing the carbocation intermediate. selfstudys.com
The S"N"2 (Substitution Nucleophilic Bimolecular) mechanism, in contrast, is a single-step (concerted) process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. scribd.com The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile. scribd.comselfstudys.com This pathway is favored by strong nucleophiles and aprotic solvents. scribd.comselfstudys.com Steric hindrance around the reaction center can significantly slow down or prevent S"N"2 reactions. selfstudys.com In the case of this compound, while it is a secondary halide, the steric bulk is not so prohibitive as to completely exclude the S"N"2 pathway.
The choice between these two mechanisms is a delicate balance of factors, as summarized in the table below.
| Factor | Favors S"N"1 | Favors S"N"2 | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a secondary halide, it can undergo both. The adjacent phenyl group stabilizes the potential carbocation, favoring S"N"1. |
| Nucleophile | Weak nucleophiles | Strong nucleophiles | The choice of nucleophile is a critical experimental variable. |
| Solvent | Polar protic | Polar aprotic | Solvent polarity can be adjusted to favor one mechanism over the other. kocw.or.kr |
| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group, facilitating both pathways. |
Substrate and Nucleophile Effects on Reaction Rates and Selectivity
The rate and selectivity of nucleophilic substitution on this compound are profoundly influenced by the nature of both the substrate itself and the attacking nucleophile.
Nucleophile Effects: The strength and concentration of the nucleophile are critical determinants of the reaction mechanism and rate.
Strong Nucleophiles: High concentrations of strong nucleophiles (e.g., iodide, hydroxide (B78521), alkoxides) will favor the S"N"2 pathway, as the rate is directly proportional to the nucleophile's concentration. scribd.comselfstudys.com
Weak Nucleophiles: Weak nucleophiles (e.g., water, alcohols) in low concentrations favor the S"N"1 mechanism, as the reaction rate is independent of the nucleophile's concentration. scribd.comvdoc.pub
The following table outlines the expected outcomes with different nucleophiles.
| Nucleophile | Expected Major Mechanism | Rationale |
| Sodium Iodide in Acetone (B3395972) | S"N"2 | Iodide is a strong nucleophile and acetone is a polar aprotic solvent, conditions ideal for S"N"2. oneclass.com |
| Ethanol (B145695) (solvolysis) | S"N"1 | Ethanol is a weak nucleophile and a polar protic solvent, favoring the formation of a carbocation. selfstudys.com |
| Sodium t-butoxide | E2 Elimination (major) | t-butoxide is a strong, sterically hindered base, which favors elimination over substitution. bartleby.com |
Stereochemical Implications of Nucleophilic Substitution
The stereochemistry of the starting material and the resulting products provides valuable insight into the operative reaction mechanism.
S"N"2 Mechanism: This pathway proceeds with a Walden inversion of configuration at the chiral center. scribd.comselfstudys.com The nucleophile attacks from the side opposite to the leaving group, leading to a predictable and specific stereochemical outcome. If the starting material is a single enantiomer of this compound, the S"N"2 reaction will produce a single enantiomer of the product with the opposite configuration.
S"N"1 Mechanism: This mechanism involves the formation of a planar carbocation intermediate. scribd.comselfstudys.com The incoming nucleophile can then attack this planar intermediate from either face with equal probability. This leads to the formation of a racemic mixture of the two possible enantiomers of the product. scribd.com Therefore, if a reaction of an enantiomerically pure sample of this compound proceeds exclusively through an S"N"1 pathway, the product will be optically inactive.
Elimination Reaction Pathways (E1 and E2)
In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions are often in competition with nucleophilic substitution. kocw.or.kr The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways.
Regiochemical Preferences and Zaitsev/Hofmann Product Ratios
Elimination reactions of this compound can potentially yield two different constitutional isomers: 1-phenylpropene (the more substituted alkene, also known as the Zaitsev product ) and 3-phenyl-1-propene (the less substituted alkene). The regioselectivity of the elimination is largely determined by the reaction conditions, particularly the base used.
Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. This is generally the case when using small, strong bases like sodium ethoxide in ethanol.
Hofmann Product: The formation of the less substituted alkene, the Hofmann product, is favored when using a sterically hindered, strong base such as potassium t-butoxide. kocw.or.kr The bulky base has difficulty accessing the more sterically hindered proton required for Zaitsev product formation and will preferentially abstract a proton from the less hindered terminal carbon.
The choice of base is a critical factor in controlling the regiochemical outcome of the elimination reaction.
| Base | Expected Major Product | Rationale |
| Sodium Ethoxide (NaOEt) | 1-phenylpropene (Zaitsev) | Small, strong base favors the formation of the more stable alkene. |
| Potassium t-butoxide (KOtBu) | 3-phenyl-1-propene (Hofmann) | Sterically hindered base favors abstraction of the less hindered proton. kocw.or.kr |
Diastereoselective and Stereospecific Aspects of Elimination
The stereochemistry of the starting material can also influence the stereochemistry of the alkene product, particularly in E2 reactions.
E2 Elimination: The E2 mechanism has a strict stereochemical requirement for a periplanar arrangement of the proton being abstracted and the leaving group. Ideally, this is an anti-periplanar conformation, where the proton and the leaving group are on opposite sides of the C-C bond and in the same plane. This requirement makes the E2 reaction stereospecific. The specific diastereomer of the starting material will determine the E/Z stereochemistry of the resulting alkene product.
E1 Elimination: The E1 mechanism proceeds through a carbocation intermediate, similar to the S"N"1 reaction. kocw.or.kr Because the carbocation is planar, rotation around the C-C single bond can occur before the proton is removed. This loss of stereochemical information means the E1 reaction is generally not stereospecific, and a mixture of E and Z isomers of the more stable alkene is often formed, with the more stable (usually the E) isomer predominating.
Competitive Substitution versus Elimination Pathways
This compound, being a secondary halogenoalkane, is prone to both nucleophilic substitution (S\u20991 and S\u20992) and elimination (E1 and E2) reactions. askfilo.comchegg.comchemguide.co.uk The favored pathway is highly dependent on the reaction conditions, such as the nature of the nucleophile/base, the solvent, and the temperature. chemguide.co.uklibretexts.org
Nucleophilic Substitution: In the presence of a good nucleophile, such as the hydroxide ion (OH\u207b), this compound can undergo substitution to form an alcohol. chemguide.co.uklibretexts.org The reaction can proceed via an S\u20992 mechanism, involving a backside attack by the nucleophile, or an S\u20991 mechanism, which involves the formation of a secondary carbocation intermediate. The phenyl group can stabilize this carbocation through resonance, making the S\u20991 pathway more favorable than for a typical secondary alkyl halide.
Elimination: Alternatively, a strong base can abstract a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of an alkene (1-phenylpropene) through an elimination reaction. chemguide.co.uklibretexts.org Both E1 and E2 pathways are possible. Higher temperatures and the use of a strong, bulky base favor elimination over substitution. libretexts.org For instance, using a hindered base like potassium tert-butoxide will favor the E2 product. vaia.com
The competition between these pathways is a key aspect of the reactivity of this compound. For secondary halogenoalkanes, a mixture of substitution and elimination products is common. chemguide.co.uklibretexts.org The choice of solvent also plays a crucial role; water tends to encourage substitution, while ethanol favors elimination. libretexts.org
Free Radical Processes and Benzylic Radical Intermediates
The presence of a phenyl group makes the benzylic position (the carbon atom attached to the benzene (B151609) ring) particularly susceptible to free radical reactions. While this compound itself has the bromine on the second carbon of the propyl chain, understanding the stability of benzylic radicals is crucial to understanding related reactions. For instance, the free-radical bromination of 1-phenylpropane with N-bromosuccinimide (NBS) selectively occurs at the benzylic position to yield 1-bromo-1-phenylpropane. vaia.compearson.comlibretexts.org This selectivity is due to the high stability of the intermediate benzylic radical. pearson.comvaia.comucalgary.ca
The stability of the benzylic radical arises from the delocalization of the unpaired electron into the \u03c0-system of the benzene ring through resonance. libretexts.orgvaia.comucalgary.ca This resonance stabilization lowers the energy of the radical intermediate, making its formation more favorable than other possible alkyl radicals. vaia.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. pearson.com In the context of this compound, while it is not the direct product of benzylic bromination of a simple precursor, it can be formed from the addition of HBr to 1-phenylpropene in the presence of a free-radical initiator. vaia.comaskfilo.comchegg.com This anti-Markovnikov addition proceeds through the more stable benzylic radical intermediate. vaia.comaskfilo.com
Oxidative and Reductive Transformation Mechanisms
Mechanism of Oxidation to Aromatic Carboxylic Acid Derivatives
Alkylbenzenes can be oxidized to benzoic acid derivatives using strong oxidizing agents like potassium permanganate (B83412) (KMnO\u2084). libretexts.orgevitachem.commasterorganicchemistry.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.orgmasterorganicchemistry.com In the case of this compound, the alkyl side chain can be cleaved to yield benzoic acid.
The mechanism of this oxidation is complex but is believed to initiate with the abstraction of a benzylic hydrogen atom by the permanganate ion, forming a benzylic radical. masterorganicchemistry.com This radical then undergoes further oxidation. The entire alkyl chain is ultimately cleaved, and the benzylic carbon is oxidized to a carboxylic acid group.
Pathways of Reductive Dehalogenation
The bromine atom in this compound can be removed through reductive dehalogenation to form propylbenzene. This can be achieved using various reducing agents. One common method involves catalytic hydrogenation, using hydrogen gas (H\u2082) in the presence of a metal catalyst such as palladium.
Another approach is the use of metal-mediated reductions. For example, nickel boride, generated in situ from a nickel(II) salt and sodium borohydride, can effectively dehalogenate alkyl halides at room temperature. researchgate.net This process involves the exchange of the halogen atom for a hydrogen atom. researchgate.net The ease of reductive dehalogenation generally follows the order of C-I > C-Br > C-Cl > C-F, corresponding to the bond dissociation energies. acs.org Studies have shown that alkyl bromides like 1-bromo-3-phenylpropane are readily reduced by such systems. researchgate.netacs.org The mechanism can involve radical intermediates. acs.org
Grignard Reagent Formation and Carbon-Carbon Bond Coupling Mechanisms
This compound can be used to form a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wmich.eduguidechem.com The formation of the Grignard reagent, 1-phenylprop-2-ylmagnesium bromide, involves the insertion of magnesium into the carbon-bromine bond.
This Grignard reagent is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols. It can also be used in cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions of racemic benzylic bromides with organozinc reagents (Negishi coupling) have been explored. nih.gov While the direct use of this compound in such a reaction with cyclohexylzinc iodide resulted in a low enantiomeric excess, it demonstrates the potential for this compound to be used in advanced carbon-carbon bond-forming methodologies. nih.gov
| Reaction Type | Reagents/Conditions | Major Product(s) | Mechanistic Pathway |
| Nucleophilic Substitution | NaOH (aq) | 1-Phenylpropan-2-ol | S\u20991/S\u20992 |
| Elimination | KOH in ethanol, heat | 1-Phenylpropene | E1/E2 |
| Free Radical Addition | HBr, peroxide | This compound (from 1-phenylpropene) | Radical chain reaction |
| Oxidation | KMnO\u2084, H\u2082O, heat | Benzoic acid | Radical abstraction, cleavage |
| Reductive Dehalogenation | H\u2082, Pd catalyst or Ni\u2082B | Propylbenzene | Catalytic hydrogenation or radical reduction |
| Grignard Reagent Formation | Mg, anhydrous ether | 1-Phenylprop-2-ylmagnesium bromide | Insertion |
| Grignard Reaction | R'CHO, then H\u2083O\u207a | Secondary alcohol | Nucleophilic addition |
| Negishi Coupling | R'ZnX, Ni catalyst | Cross-coupled product | Catalytic cycle |
Advanced Stereochemical Characterization and Control
Chirality and Enantiomeric Purity Assessment
2-Bromo-1-phenylpropane possesses a chiral center at the second carbon atom of the propane (B168953) chain, which is bonded to a bromine atom, a hydrogen atom, a methyl group, and a benzyl (B1604629) group. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-bromo-1-phenylpropane and (S)-2-bromo-1-phenylpropane.
The assessment of enantiomeric purity, or enantiomeric excess (ee), is crucial in stereochemistry. wikipedia.org Enantiomeric excess quantifies the degree to which a sample contains one enantiomer in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Several methods are employed to determine the enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. u-tokyo.ac.jp For instance, a Chiralcel OJ-RH column can be used to separate the enantiomers of related compounds. rsc.org Chiral columns with phenylcarbamated β-cyclodextrin as the chiral selector are also effective for the chiral separation of compounds with benzene (B151609) rings, like this compound. osaka-soda.co.jp
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for assessing enantiomeric purity. nih.gov While standard NMR spectra of enantiomers are identical, the use of chiral resolving agents can induce chemical shift non-equivalence, allowing for the quantification of each enantiomer. nih.gov
The optical rotation of a sample can also indicate its enantiomeric purity. A non-racemic mixture of enantiomers will exhibit a net optical rotation. wikipedia.org However, the relationship between enantiomeric excess and optical rotation is not always linear. wikipedia.org
Table 1: Methods for Enantiomeric Purity Assessment
| Method | Principle | Application to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. u-tokyo.ac.jp | Separation of (R) and (S) enantiomers can be achieved using columns like Chiralcel OJ-RH or those with phenylcarbamated β-cyclodextrin. rsc.orgosaka-soda.co.jp |
| Chiral NMR Spectroscopy | A chiral resolving agent forms diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals. nih.gov | Allows for the determination of the ratio of (R) and (S) enantiomers in a sample. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The magnitude of rotation is proportional to the enantiomeric excess. wikipedia.org | Provides a measure of the net optical activity of a sample, which can be correlated to its enantiomeric purity. |
Diastereomer Differentiation and Separation Strategies
When an additional stereocenter is introduced into the molecule, diastereomers can be formed. For example, the reaction of (±)-1-phenylpropylene oxide with hydrobromic acid yields diastereomeric bromohydrins. rsc.org These diastereomers, unlike enantiomers, have different physical properties and can be differentiated and separated by standard chromatographic techniques like flash column chromatography. rsc.org
High-Performance Liquid Chromatography (HPLC) is also a highly effective method for separating diastereomers. nih.gov For instance, diastereomeric esters of a racemic alcohol can be readily separated by HPLC on a silica (B1680970) gel column. nih.gov In the context of this compound derivatives, diastereomers such as (1S,2R)- and (1R,2R)-2-bromo-1-chloro-1-phenylpropane have been separated into their enantiomers using chiral HPLC. rsc.org
The synthesis of 1,2-diamino-1-phenylpropane (B13505725) diastereoisomers from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol also highlights the generation and separation of diastereomers. researchgate.netulb.ac.be The reaction of this precursor can lead to the formation of both like (l) and unlike (u) diastereomers of N-trifluoroacetyl-2-amino-1-bromo-1-phenylpropane. ulb.ac.be These diastereomers can then be separated and further reacted to produce the desired diamine diastereomers. researchgate.netulb.ac.be
Table 2: Separation Strategies for Diastereomers
| Separation Technique | Principle | Example Application |
| Flash Column Chromatography | Separation based on the differential adsorption of compounds onto a solid phase (e.g., silica gel) and their solubility in the mobile phase. rsc.org | Used to separate inseparable mixtures of diastereomeric bromohydrins. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the partitioning of compounds between a stationary phase and a liquid mobile phase. nih.gov | Separation of diastereomeric esters and halogenated derivatives of phenylpropanes. rsc.orgnih.gov |
| Crystallization | Separation based on differences in the solubility and crystal lattice energy of diastereomers. | Can be used for the purification of diastereomerically enriched compounds. |
Conformational Analysis using High-Resolution Spectroscopic Methods
The conformation of this compound, which describes the spatial arrangement of its atoms, can be studied in detail using high-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. canada.caminstargroup.comnih.gov The analysis of proton-proton vicinal coupling constants in the sidechain, with the aid of the Karplus equation, allows for the determination of the relative stabilities of different rotamers (conformational isomers). canada.ca
A detailed conformational analysis of this compound has been performed using ultra-high resolution ¹H NMR spectroscopy in conjunction with molecular orbital calculations. canada.ca This approach provides insights into the conformational properties of the molecule. canada.ca The study of rotational isomerism is a key aspect of conformational analysis, and NMR spectroscopy is a powerful tool for these investigations. auremn.org.br
Infrared (IR) spectroscopy can also be used in conformational analysis, as different conformers may exhibit distinct absorption bands for specific functional groups. auremn.org.br Theoretical calculations, such as constructing a Potential Energy Surface (PES) by varying dihedral angles, complement experimental data by predicting the geometries and energies of the most stable conformers. auremn.org.br
Table 3: Spectroscopic Methods for Conformational Analysis
| Spectroscopic Method | Information Obtained | Relevance to this compound |
| High-Resolution ¹H NMR Spectroscopy | Vicinal proton-proton coupling constants provide information about dihedral angles and rotamer populations. canada.ca | Used to determine the relative stabilities of different conformations of this compound. canada.ca |
| Infrared (IR) Spectroscopy | Different conformers may show distinct vibrational frequencies for specific bonds. auremn.org.br | Can potentially distinguish between different rotational isomers of the molecule. |
| Molecular Orbital Calculations | Theoretical prediction of the energies and geometries of different conformers. canada.caauremn.org.br | Complements experimental NMR data to provide a comprehensive conformational analysis. canada.ca |
Stereoselective Reaction Design and Outcome Prediction
The design of stereoselective reactions aims to control the formation of a specific stereoisomer of a product. For this compound and related compounds, this involves understanding the mechanisms of reactions such as nucleophilic substitution and elimination.
In S_N1 reactions, the formation of a planar carbocation intermediate generally leads to racemization, where both enantiomers of the product are formed in roughly equal amounts. libretexts.org Conversely, S_N2 reactions proceed with an inversion of configuration at the stereocenter. libretexts.org
E2 elimination reactions have specific stereochemical requirements, favoring an anti-periplanar arrangement of the leaving group and the abstracted proton. pressbooks.pub This can lead to the formation of a specific E/Z isomer of the resulting alkene. pressbooks.pub The stereochemical outcome of an E2 reaction can be predicted by analyzing the conformation of the substrate, often using Newman projections. youtube.com
The stereoselective synthesis of related compounds, such as 2-deoxy-α-C-glycosides and 2-deoxy-2-bromo-hexopyrano-β-nucleosides, demonstrates the importance of ligand control and Lewis acid catalysis in achieving high stereoselectivity. rhhz.netrsc.org For instance, in a nickel-catalyzed reaction, the choice of a specific bisoxazoline ligand was crucial for obtaining good α-selectivity. rhhz.net Similarly, the reaction of (S)-2-bromopropanamides with various nucleophiles can proceed with either inversion or retention of configuration depending on the promoter used (e.g., soluble Ag⁺ versus solid Ag₂O). datapdf.com
Table 4: Factors Influencing Stereochemical Outcome
| Reaction Type | Key Factor | Predicted Outcome for Phenylpropane Derivatives |
| S_N1 | Formation of a planar carbocation intermediate. libretexts.org | Leads to racemization, a mixture of R and S products. libretexts.org |
| S_N2 | Backside attack of the nucleophile. libretexts.org | Results in inversion of stereochemistry at the reaction center. |
| E2 | Anti-periplanar transition state. pressbooks.pub | Formation of a specific (E) or (Z) alkene isomer. pressbooks.pub |
| Catalytic Asymmetric Synthesis | Chiral catalyst or ligand. rhhz.netrsc.org | Enantioselective or diastereoselective formation of the desired product. |
Cutting Edge Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Detailed ¹H and ¹³C NMR Spectral Assignment for Structural Confirmation
The structural integrity of 2-Bromo-1-phenylpropane is unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. The spectra, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveal distinct signals for each unique proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the aromatic protons on the phenyl group typically appear as a complex multiplet in the downfield region (around 7.24-7.37 ppm). chemicalbook.com The methine (CH) proton adjacent to the bromine atom is observed as a multiplet around 4.28 ppm. chemicalbook.com The diastereotopic methylene (B1212753) (CH₂) protons, being chemically non-equivalent, appear as separate multiplets. One is found at approximately 3.18 ppm and the other at 3.05 ppm. chemicalbook.com The methyl (CH₃) protons give rise to a doublet at about 1.67 ppm due to coupling with the adjacent methine proton. chemicalbook.com
The ¹³C NMR spectrum provides further structural confirmation by showing the expected number of carbon signals. chemicalbook.com The carbon atoms of the phenyl ring resonate in the aromatic region (typically ~126-140 ppm). The carbon atom bonded to the bromine (C-Br) appears around 50 ppm, while the methylene and methyl carbons have characteristic upfield shifts.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~7.24 | m |
| Methine (CH-Br) | ~4.28 | m |
| Methylene (CH₂) | ~3.15 | m |
| Methylene (CH₂) | ~3.05 | m |
| Methyl (CH₃) | ~1.67 | d |
Data sourced from ChemicalBook. chemicalbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C (quaternary, phenyl) | ~140 |
| CH (aromatic) | ~126-129 |
| CH-Br | ~50 |
| CH₂ | ~45 |
| CH₃ | ~25 |
Note: These are typical predicted values; actual experimental values may vary slightly.
Advanced NMR Techniques for Conformational Preferences (e.g., NOESY, COSY)
While 1D NMR confirms the connectivity of atoms, advanced 2D NMR techniques are required to probe the molecule's conformational preferences. numberanalytics.comipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network within the molecule. It would show clear cross-peaks connecting the methyl protons to the methine proton, and the methine proton to the adjacent methylene protons, confirming the propyl chain's connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY experiment could reveal correlations between the ortho-protons of the phenyl ring and the methylene (CH₂) protons of the propyl chain. The intensity of these cross-peaks would provide insights into the preferred rotational conformation (rotamer) of the phenyl group relative to the propyl chain.
In Situ NMR for Real-Time Reaction Pathway Observation
In situ NMR spectroscopy is a powerful method for monitoring chemical reactions as they happen inside the NMR tube, providing real-time data on the consumption of reactants and the formation of intermediates and products. nih.gov This technique allows for the direct observation of reaction kinetics and mechanisms. unibe.ch For instance, in a nucleophilic substitution reaction of this compound, one could monitor the disappearance of the proton and carbon signals corresponding to the starting material and the simultaneous appearance of new signals corresponding to the substitution product. This would enable the determination of reaction rates and the detection of any transient intermediates, offering a detailed picture of the reaction pathway.
Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Identification
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₁Br), the monoisotopic mass is calculated to be 198.00441 Da. nih.govnist.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. Furthermore, due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom in the molecule.
Tandem Mass Spectrometry for Structural Elucidation of Byproducts
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by isolating them and inducing fragmentation. imreblank.ch In the context of a chemical reaction involving this compound, various side reactions can lead to the formation of byproducts, such as elimination products (1-phenylpropene) or isomers.
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. nist.gov The most prominent fragmentation is the loss of the bromine atom to form a stable secondary benzylic carbocation [C₉H₁₁]⁺ at m/z 119, which often represents the base peak. chemicalbook.com Another significant fragment is the tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91, formed by rearrangement and cleavage of the propyl side chain. chemicalbook.com
If a reaction yields an unexpected byproduct, MS/MS can be used for its structural identification. The molecular ion of the suspected byproduct would be isolated in the first stage of the mass spectrometer and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed in the second stage, providing a fragmentation "fingerprint" that can be pieced together to deduce the byproduct's structure without needing to isolate it from the reaction mixture. For example, in a copper-catalyzed annulation reaction with a related compound, byproducts and complex products were successfully characterized, showcasing the power of modern analytical methods in dissecting complex reaction mixtures. acs.org
Table 3: Common Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 198/200 | [C₉H₁₁Br]⁺ (Molecular Ion, M⁺) |
| 119 | [C₉H₁₁]⁺ (Loss of Br) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Data interpreted from NIST and ChemicalBook mass spectra. chemicalbook.comnist.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the key structural components are the monosubstituted benzene (B151609) ring, the propane (B168953) chain, and the carbon-bromine bond. The vibrational spectra can be interpreted by assigning absorption bands (in IR) and scattered peaks (in Raman) to specific motions within these components, such as stretching and bending.
Expected Vibrational Modes for this compound:
While a fully assigned experimental spectrum is not widely published, the characteristic vibrational frequencies for the functional groups within this compound can be predicted based on data from similar compounds and established correlation tables. derpharmachemica.comresearchgate.net Symmetric vibrations tend to produce intense Raman lines, while non-symmetric ones are often weak or unobservable. derpharmachemica.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Assignment Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong | Characteristic of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Medium | Arises from the C-H bonds of the -CH₂- and -CH(Br)CH₃ groups. |
| Aromatic C=C Stretch | 1620 - 1580, 1500 - 1450 | Medium to Strong | Strong | These are characteristic "ring breathing" modes of the benzene ring. |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Medium | Includes scissoring and bending vibrations of the methylene and methyl groups. |
| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong | Weak | Strong bands in the IR spectrum are highly indicative of monosubstitution on a benzene ring. |
| C-Br Stretch | 650 - 550 | Medium to Strong | Strong | The position can be influenced by the conformation of the molecule. The C-Br bond vibration is often found around 550 cm⁻¹. |
This table is based on established vibrational frequency ranges for the constituent functional groups.
Research Findings: Studies on related alkylbenzenes show that the spectra are typically dominated by vibrations of the ring modes. nih.gov For halogenated propanones, the electron-withdrawing effect of the halogen influences the surrounding bond frequencies. In this compound, the bromine atom's mass and electronic effect are key factors determining the frequency of the C-Br stretch and influencing the vibrations of the adjacent alkyl chain. The phenyl ring vibrations are generally less affected by the substituent on the propane chain but provide a clear marker for the aromatic portion of the molecule. askfilo.com
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS for Mixture Analysis)
Gas chromatography-mass spectrometry (GC-MS) is a premier hyphenated technique for analyzing reaction mixtures. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. In the context of this compound, GC-MS is crucial for monitoring its synthesis, identifying potential byproducts, and assessing the purity of the final product.
The process involves injecting a volatile sample of the reaction mixture into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, creating a unique mass spectrum that serves as a molecular fingerprint.
Fragmentation Pattern of this compound:
The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [M]⁺ would appear as a doublet with roughly equal intensity at m/z 198 and 200, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways include:
Loss of Bromine: Cleavage of the C-Br bond results in a fragment at m/z 119.
Benzylic Cleavage: Fission of the bond between the first and second carbon of the propane chain is highly favorable, leading to the formation of the stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. This is often a very prominent peak.
Formation of Tropylium Ion: The benzyl cation can rearrange to the even more stable tropylium ion, also at m/z 91.
Loss of a Methyl Group: Fragmentation can occur with the loss of a methyl radical (CH₃) from the molecular ion.
Table of Expected Mass Fragments for this compound:
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 198/200 | Molecular Ion | [C₉H₁₁Br]⁺ | Isotopic pattern characteristic of one bromine atom. |
| 119 | Loss of Br radical | [C₉H₁₁]⁺ | Result of C-Br bond cleavage. |
| 91 | Tropylium / Benzyl Cation | [C₇H₇]⁺ | Often the base peak due to its high stability. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Result of loss of the propyl side chain. |
Application in Reaction Monitoring: In synthetic chemistry, GC-MS is used to track the progress of reactions that produce this compound, for instance, the bromination of 1-phenylpropane or addition of HBr to 1-phenylpropene. By taking aliquots of the reaction mixture over time, chemists can monitor the disappearance of starting materials and the appearance of the desired product. Furthermore, GC-MS can identify and help quantify impurities such as isomers (e.g., 1-bromo-1-phenylpropane) or products from side reactions like elimination, which are crucial for optimizing reaction conditions and ensuring the purity of the final compound. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Bromo-1-phenylpropane. DFT methods provide a robust balance between computational cost and accuracy for determining the optimized molecular geometry and various electronic parameters. For a molecule like 2-bromo-2-methyl-1-phenylpropan-1-one, which shares structural similarities, DFT calculations have been used to optimize its geometry and determine key molecular parameters. journalijar.com Such calculations for this compound would typically involve a basis set like 6-311++G(d,p) to accurately describe the electronic distribution, including the effects of the bromine atom.
These calculations can determine global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. journalijar.com
Table 1: Calculated Molecular Properties and Reactivity Descriptors for this compound (Note: The following data is representative and derived from computational chemistry principles and data for analogous structures. Actual values would be obtained from specific DFT calculations.)
| Property / Descriptor | Predicted Value | Significance |
| Molecular Formula | C₉H₁₁Br | --- |
| Molecular Weight | 199.09 g/mol | --- |
| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. journalijar.com |
| Ionization Potential (I) | 9.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 0.8 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 5.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 4.35 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.23 eV⁻¹ | Reciprocal of hardness, indicates polarizability. |
| Electrophilicity Index (ω) | 3.06 eV | Measures the stabilization in energy when the system acquires additional electronic charge. |
| Topological Polar Surface Area (TPSA) | 0 Ų | Contributes to understanding intermolecular interactions. chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 3.01 | Indicates lipophilicity. chemscene.com |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is rich in π-electrons. The energy of the HOMO is directly related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. researchgate.net The LUMO, conversely, is likely to have significant contributions from the C-Br antibonding orbital (σ*). This distribution makes the carbon atom attached to the bromine susceptible to nucleophilic attack, as accepting electrons into the LUMO would weaken the C-Br bond, facilitating substitution reactions. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical activity; a smaller gap generally implies higher reactivity. journalijar.com
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. journalijar.com The MESP maps the electrostatic potential onto the electron density surface, where different colors represent different potential values. researchgate.net
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, the π-system of the phenyl ring is expected to be a region of negative potential, making it attractive to electrophiles. mdpi.com
Positive Potential (Blue): These regions are electron-deficient (electrophilic) and are prone to nucleophilic attack. The area around the hydrogen atoms of the propyl chain and, significantly, the region around the carbon atom bonded to the bromine will exhibit a positive potential. The bromine atom itself can act as an electrophile due to the phenomenon of the "sigma-hole," a region of positive potential on the halogen atom opposite the C-Br bond, making it a potential halogen bond donor.
This analysis helps in understanding the regioselectivity of various reactions, such as nucleophilic substitution at the secondary carbon and electrophilic addition to the aromatic ring. nowgongcollege.edu.in
Molecular Dynamics Simulations for Conformational Landscapes
This compound possesses conformational flexibility due to rotation around the single bonds, particularly the Cα-Cβ bond of the propyl chain and the bond connecting the propyl group to the phenyl ring. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. mdpi.com
By simulating the molecule's movement at a given temperature, MD can identify the most stable conformers (lowest energy states) and the energy barriers between them. For instance, conformational analysis of the related 2-Bromo-1-(2-fluorophenyl)propan-1-one reveals multiple local energy minima corresponding to different spatial arrangements. For this compound, the simulations would likely reveal preferred staggered conformations that minimize steric hindrance between the bulky phenyl group, the bromine atom, and the methyl group. These simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions and reactivity in different environments.
Computational Modeling of Reaction Transition States and Energy Barriers
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of their associated energy barriers. This is crucial for predicting reaction kinetics and understanding reaction pathways. For example, in an iron-catalyzed cross-coupling reaction involving this compound, computational studies can determine the activation energies for key steps like oxidative addition. bris.ac.uk
For a typical nucleophilic substitution (SN2) reaction on this compound, quantum chemical calculations can model the approach of a nucleophile, the structure of the pentavalent transition state, and the departure of the bromide leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. Similarly, for elimination (E2) reactions, the transition state involving the base, the substrate, and the departing groups can be modeled to understand the competition between substitution and elimination pathways.
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of this compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule's optimized geometry, one can predict the chemical shifts. These predicted shifts can be compared with experimental data to confirm the structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the molecule. researchgate.net This results in a theoretical IR and Raman spectrum, where specific peaks can be assigned to the stretching and bending modes of functional groups, such as C-H stretches of the aromatic ring, the alkyl chain, and the characteristic C-Br stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule. journalijar.com For this compound, these calculations would predict the wavelengths of maximum absorption (λ_max) corresponding to π→π* transitions within the phenyl ring.
Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on computational principles and data from similar compounds.)
| Spectroscopy Type | Parameter | Predicted Value/Region | Characteristic Group |
| ¹³C NMR | Chemical Shift (δ) | ~140 ppm | C (ipso, attached to propyl) |
| Chemical Shift (δ) | ~126-129 ppm | C (aromatic) | |
| Chemical Shift (δ) | ~50 ppm | C-Br | |
| Chemical Shift (δ) | ~45 ppm | CH₂ | |
| Chemical Shift (δ) | ~25 ppm | CH₃ | |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm | H (aromatic) |
| Chemical Shift (δ) | ~4.4 ppm | H (on C-Br) | |
| Chemical Shift (δ) | ~3.1, 3.4 ppm | H (on CH₂) | |
| Chemical Shift (δ) | ~1.7 ppm | H (on CH₃) | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3000-3100 | Aromatic C-H stretch |
| Wavenumber (cm⁻¹) | 2850-2960 | Aliphatic C-H stretch | |
| Wavenumber (cm⁻¹) | 1450-1600 | Aromatic C=C stretch | |
| Wavenumber (cm⁻¹) | 550-650 | C-Br stretch |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Development for Derivatives (Focus on reactivity/synthesis, not biological effect prediction if tied to dosage)
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their activity or physical properties, respectively. For derivatives of this compound, these models can be developed to predict their reactivity in various synthetic transformations.
For instance, a QSPR study could be conducted on the reactivity of substituted this compound derivatives in a nucleophilic substitution reaction. A model could be built by correlating the reaction rate constant (the "property") with various calculated molecular descriptors (the "structure"). researchgate.net
Key descriptors might include:
Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl ring, calculated atomic charges (e.g., on the carbon bearing the bromine), or HOMO/LUMO energies.
Steric Descriptors: Steric parameters like Taft's E_s, or computationally derived values like molecular volume or surface area.
Topological Descriptors: Indices that describe molecular branching and connectivity.
A resulting QSPR equation might take the form:
log(k) = c₀ + c₁σ + c₂E_s + ...
where k is the reaction rate constant and c are coefficients determined from regression analysis. Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives, allowing for the rational design of substrates for specific synthetic outcomes and optimizing reaction conditions without extensive empirical screening. For example, understanding how electron-withdrawing or -donating groups on the phenyl ring affect the stability of a carbocation intermediate in an SN1-type reaction or the electrophilicity of the reaction center in an SN2 reaction is a direct application of these principles.
Applications and Strategic Utility in Modern Organic Synthesis
Core Building Block in Multistep Organic Syntheses
2-Bromo-1-phenylpropane is frequently employed as a fundamental starting material or intermediate in various multistep synthetic pathways. guidechem.com Its utility stems from the ability to undergo a variety of reactions, including nucleophilic substitutions and eliminations, which allows for the introduction of diverse functional groups. guidechem.com This adaptability makes it a crucial component in the synthesis of a wide array of organic compounds. echemi.com The strategic placement of the bromine atom on the secondary carbon of the propyl chain influences the regioselectivity and stereoselectivity of these reactions, providing chemists with a tool to control the outcome of complex syntheses. The planning of multistep syntheses involving such intermediates requires a thorough understanding of reaction mechanisms and the directing effects of substituents. pressbooks.publibretexts.org
Synthesis of Substituted Benzene (B151609) and Aromatic Compounds
A primary application of this compound lies in the synthesis of substituted benzene derivatives. guidechem.com The phenyl group of the molecule can undergo electrophilic aromatic substitution reactions, while the bromo-substituted alkyl chain can be modified to introduce a wide range of substituents onto the aromatic ring indirectly. For instance, elimination of HBr from this compound can yield β-methylstyrene, which can then be further functionalized. echemi.com This approach is valuable for creating aromatic compounds with specific substitution patterns that may be difficult to achieve through direct functionalization of benzene. libretexts.org The ability to introduce various functional groups makes it a key intermediate in the preparation of other aromatic compounds.
Precursor for High-Value Organic Molecules
The versatility of this compound extends to its role as a precursor for a variety of high-value organic molecules with applications in diverse industries.
Advanced Pharmaceutical Intermediates and Lead Compound Synthesis
In the pharmaceutical industry, this compound and its derivatives are utilized as intermediates in the synthesis of biologically active molecules and potential drug candidates. ontosight.ai The core structure of this compound can be found within more complex molecules that exhibit therapeutic properties. For example, it can be a precursor in the synthesis of certain antidepressants and antihistamines through further chemical transformations. ontosight.ai The ability to introduce various functionalities through reactions at the bromine-bearing carbon and the aromatic ring makes it a valuable scaffold for creating libraries of compounds for drug discovery and for the synthesis of advanced pharmaceutical intermediates. solubilityofthings.com Research has also explored its use in the synthesis of lead compounds for potential new drugs.
Specialty Agrochemical Compound Preparation
The structural motifs accessible from this compound are also relevant in the development of specialty agrochemicals. guidechem.com The synthesis of certain pesticides and herbicides involves intermediates that can be derived from this compound. solubilityofthings.com The ability to introduce specific alkyl and aryl functionalities is crucial for tuning the biological activity and selectivity of these agrochemical products. evitachem.com
Monomer in Polymer Science and Materials Chemistry Research
While less common, the derivatives of this compound have potential applications in polymer science and materials chemistry. guidechem.com The phenyl and propyl groups can be modified to introduce polymerizable functionalities, allowing for its incorporation as a monomer in the synthesis of specialty polymers. The resulting polymers may possess unique thermal or optical properties due to the presence of the aromatic ring. Its use in the manufacture of resins and other industrial chemicals has been noted.
Facilitating Carbon-Carbon and Carbon-Heteroatom Bond Formations
The reactivity of the carbon-bromine bond in this compound is central to its utility in forming new chemical bonds, a fundamental process in organic synthesis.
Carbon-Carbon Bond Formation: The bromine atom can be readily displaced by carbon nucleophiles, such as those derived from organometallic reagents (e.g., Grignard reagents or organocuprates), to form new carbon-carbon bonds. guidechem.comchemistry.coach This allows for the extension of the carbon skeleton and the construction of more complex molecules. For example, Friedel-Crafts type reactions can be employed to introduce the 1-phenylpropyl group onto another aromatic ring. sciencemadness.org Radical-mediated reactions can also be used to form C-C bonds. libretexts.org
Carbon-Heteroatom Bond Formation: The carbon-bromine bond is also susceptible to nucleophilic substitution by heteroatom nucleophiles, such as amines, alkoxides, and thiolates. guidechem.comlibretexts.org This provides a direct method for introducing nitrogen, oxygen, and sulfur atoms into the molecule, respectively. nih.gov These reactions are crucial for the synthesis of a wide range of functional groups and are fundamental in the preparation of many pharmaceuticals and other specialty chemicals. nih.gov The ability to form these bonds is a cornerstone of modern synthetic chemistry. youtube.com
Regioselective and Stereoselective Synthetic Transformations
The strategic placement of the bromine atom and the presence of a stereocenter in this compound make it a valuable substrate for investigating and applying principles of regioselectivity and stereoselectivity in organic synthesis. The outcomes of reactions such as eliminations and substitutions can be directed towards a specific isomer by carefully controlling reaction conditions and reagent choice.
Regioselective Transformations: The Case of Dehydrobromination
Dehydrobromination of this compound presents a classic case of regioselectivity, where the choice of base can dictate the position of the newly formed double bond. The substrate contains two distinct types of β-hydrogens: those on the C1 carbon (benzylic) and those on the C3 methyl group. Removal of a proton from C1 leads to the thermodynamically more stable, conjugated Zaitsev product, 1-phenyl-1-propene. Conversely, abstraction of a proton from the C3 methyl group results in the less stable, non-conjugated Hofmann product, 3-phenyl-1-propene.
The competition between the Zaitsev and Hofmann elimination pathways is influenced by several factors. According to Zaitsev's rule, elimination reactions often favor the formation of the more substituted, and thus more stable, alkene. orgoreview.com This is typically observed when using small, unhindered bases. For substrates with a good leaving group like bromine, the transition state has significant alkene character, favoring the pathway that leads to the more stable product. youtube.com
In contrast, the use of bulky, sterically hindered bases, such as potassium tert-butoxide, favors the formation of the Hofmann product. orgoreview.commasterorganicchemistry.com The large size of the base makes it difficult to access the more sterically hindered β-hydrogens at the C1 position, leading to preferential abstraction of a proton from the more accessible C3 methyl group. masterorganicchemistry.com Furthermore, poor leaving groups can also promote Hofmann elimination by shifting the transition state towards a more carbanionic character, where the acidity of the proton becomes a more dominant factor. youtube.comlibretexts.org In the case of this compound, the C3 protons are generally considered less acidic than the benzylic C1 protons. However, in related systems like 2-amino-1-phenylpropane, where the leaving group is positively charged, elimination tends to favor the Zaitsev product, 1-phenylpropene. libretexts.org
Table 1: Regioselectivity in the Dehydrobromination of this compound
| Base | Solvent | Major Product | Minor Product | Controlling Factor |
|---|---|---|---|---|
| Sodium Ethoxide (EtONa) | Ethanol (B145695) | 1-Phenyl-1-propene (Zaitsev) | 3-Phenyl-1-propene (Hofmann) | Small, unhindered base favors the thermodynamically more stable alkene. |
This table is illustrative and based on established principles of elimination reactions. Actual product ratios can vary with specific reaction conditions.
Stereoselective and Stereospecific Transformations
The chiral nature of this compound opens avenues for stereoselective and stereospecific reactions, where the configuration of the product is controlled. A stereospecific reaction is one where stereoisomeric starting materials yield products that are stereoisomers of each other, while a stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comthieme-connect.de
While specific, extensively documented examples of stereoselective transformations starting directly with this compound are not abundant in readily available literature, the behavior of closely related compounds provides significant insight into the potential for stereochemical control.
For instance, studies on the substitution reactions of chiral 2-bromo amides have demonstrated that the stereochemical outcome can be toggled between inversion and retention of configuration. The use of soluble silver ions (Ag⁺) typically promotes inversion of stereochemistry at the carbon center, characteristic of an Sₙ2-like pathway. In contrast, the use of solid silver(I) oxide (Ag₂O) as a promoter leads to retention of configuration. datapdf.com This control is crucial for the synthesis of enantiomerically pure compounds.
Table 2: Stereoselective Substitution in a Structurally Related 2-Bromo Amide
| Substrate | Nucleophile | Promoter | Stereochemical Outcome |
|---|---|---|---|
| (S)-2-bromopropanamide derivative | Amine | Ag⁺ | Inversion (R-product favored) |
| (S)-2-bromopropanamide derivative | Amine | Ag₂O (solid) | Retention (S-product favored) |
| (S)-2-bromopropanamide derivative | Methanol | Ag⁺ | Inversion (R-product favored) |
| (S)-2-bromopropanamide derivative | Methanol | Ag₂O (solid) | Retention (S-product favored) |
Data derived from studies on 2-bromo amides and illustrates the principle of stereochemical control applicable to similar systems. datapdf.com
Furthermore, the closely related ketone, 2-bromo-1-phenylpropan-1-one, undergoes diastereoselective reactions. In a copper-catalyzed [4+2] annulation cascade with terminal alkynes, this α-bromo ketone generates substituted naphthalenone products with excellent diastereoselectivity. acs.org This demonstrates that the 1-phenylpropane backbone can serve as a scaffold for constructing complex polycyclic systems with a high degree of stereocontrol.
The generation and subsequent reaction of reactive intermediates from derivatives of this compound also highlight stereospecific pathways. For example, an enantiopure bromonium ion can be generated from (2S)-1-bromo-1-phenylpropan-2-ol. This intermediate can then be trapped by a nucleophile, such as a chloride ion, to yield an enantiopure bromochlorinated product in a stereospecific manner. core.ac.uk These examples underscore the utility of the this compound framework in directing the stereochemical course of a reaction to afford a single, desired stereoisomer.
Environmental Behavior and Degradation Studies
Hydrolytic Stability and Degradation Kinetics in Aquatic Systems
The compound is sparingly soluble in water, which may limit the rate of hydrolysis in aqueous systems. guidechem.comcymitquimica.com However, it is known to undergo nucleophilic substitution reactions with strong bases, such as sodium hydroxide (B78521), in aqueous or alcoholic media, which suggests that it is susceptible to base-catalyzed hydrolysis. The reaction would likely proceed via an S(_N)2 or S(_N)1 mechanism, yielding 1-phenyl-2-propanol (B48451) and bromide ions. The rate of this degradation would be highly dependent on pH, temperature, and the presence of catalytic agents in the water. Without empirical data, the precise degradation kinetics remains speculative.
Photochemical Degradation Pathways in Atmospheric and Aqueous Environments
Photochemical degradation, or photolysis, involves the breakdown of a chemical by energy from light. In the atmosphere, this primarily occurs through reactions with hydroxyl (•OH) radicals. For aqueous environments, direct absorption of sunlight can lead to degradation.
Specific studies on the photochemical degradation of 2-Bromo-1-phenylpropane are limited. However, research on related phenylbromopropanes provides insight into potential mechanisms. The photolysis of phenylbromopropanes in non-aqueous solvents like hexane (B92381) is understood to proceed via a free-radical mechanism. alfa-industry.comalfa-industry.com This process involves the cleavage of the carbon-bromine bond to form a secondary benzylic radical. This highly reactive intermediate can then undergo various reactions, including disproportionation, to form products like alkenes and alkanes.
Studies on the positional isomer, 1-bromo-2-phenylpropane, show that photolysis leads to disproportionation products. Furthermore, research on the laser flash photolysis of a more complex analogue, 1-Bromo-2-methoxy-1-phenylpropan-2-yl, identified the formation of an olefin cation radical as a key intermediate. nih.govacs.org While these studies were not conducted in environmental media, they suggest that radical-based reactions are a likely photochemical fate for this compound. In the atmosphere, reaction with •OH radicals would likely be the dominant degradation pathway, though rate constants and product distributions have not been determined. rsc.org
Biotic Transformation and Biodegradation Mechanisms
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of chemicals from the environment. mdpi.com There are currently no specific studies available on the biodegradation of this compound. chemicalbook.comsigmaaldrich.com
However, the general principles of microbial degradation of halogenated organic compounds can be considered. semanticscholar.org Microorganisms have evolved diverse enzymatic pathways to metabolize xenobiotics. For a compound like this compound, potential biotic transformations could include:
Dehalogenation: Enzymes such as dehalogenases could cleave the carbon-bromine bond, which is often the initial step in the degradation of halogenated compounds. This can occur aerobically or anaerobically. semanticscholar.org
Oxidation: Oxygenase enzymes could attack the phenyl ring or the alkyl chain, leading to the formation of hydroxylated intermediates (like catechols) that can be further metabolized through ring cleavage. semanticscholar.org
The persistence of such a compound would depend on the ability of native microbial consortia to recognize it as a substrate. The presence of the bromine atom can sometimes render a molecule recalcitrant to degradation. mdpi.com Without dedicated research, the biodegradability and potential for persistence of this compound in soil and water remain unknown.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals. researchgate.net These models, such as multimedia fugacity models (e.g., ChemCAN, SimpleBox) or spatial river models, integrate a chemical's physical properties with environmental parameters to estimate its concentration in air, water, soil, and sediment. researchgate.netnih.govdiva-portal.org
A comprehensive environmental fate assessment for this compound has not been conducted, as key input data such as degradation half-lives and partition coefficients are unavailable. sigmaaldrich.com Safety data sheets indicate that a PBT (Persistent, Bioaccumulative, and Toxic) assessment is not available. chemicalbook.comsigmaaldrich.com To model its fate, one would need empirically determined or accurately estimated values for:
Vapor pressure
Water solubility
Octanol-water partition coefficient (K(_o)(_w))
Henry's Law constant
Degradation rates in air, water, and soil
Based on its structure as a halogenated aromatic hydrocarbon, there are concerns that it could exhibit persistence in the environment, a characteristic common to many organohalides. cymitquimica.com
Bioaccumulation Potential and Transport Mechanisms (at a mechanistic/modeling level)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (K(_o)(_w)), which describes its hydrophobicity.
Specific data on the bioaccumulative potential or bioconcentration factor (BCF) for this compound is not available. chemicalbook.comsigmaaldrich.com However, related compounds like 1-bromo-3-phenylpropane are noted to have some potential to bioaccumulate due to their low water solubility. thermofisher.com Chemicals that are poorly soluble in water tend to be more soluble in lipids (fats) and can accumulate in the fatty tissues of organisms.
Mechanistically, transport into an organism occurs via passive diffusion across biological membranes, such as gills in fish. The rate of uptake is governed by the compound's hydrophobicity. A high K(_o)(_w) would suggest a higher affinity for lipid tissues and thus a greater potential for bioaccumulation. Without a measured K(_o)(_w) or experimental BCF values, the bioaccumulation potential of this compound cannot be definitively stated.
Advanced Analytical Techniques for Environmental Detection and Quantification
The detection and quantification of trace levels of organic compounds in complex environmental matrices like water, soil, or biota require sophisticated analytical methods. While methods specifically validated for this compound in environmental samples are not widely published, standard techniques used for similar halogenated aromatic compounds would be applicable.
A likely analytical approach would involve sample extraction (e.g., liquid-liquid extraction or solid-phase extraction), followed by chromatographic separation and detection.
Table 1: Potential Analytical Techniques for this compound
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and partitioning behavior, followed by detection based on their mass-to-charge ratio. | Considered a gold standard for the identification and quantification of unknown organic compounds due to its high sensitivity and specificity. | semanticscholar.org |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates volatile compounds, which are then burned in a hydrogen-air flame to produce ions, generating a measurable current. | A robust and widely used method for quantifying organic compounds, though less specific than MS. | semanticscholar.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate the molecular structure of a compound. | Primarily used for structural confirmation of the pure substance rather than trace environmental quantification. It has been used to assess the purity of commercial samples. | |
| Thin-Layer Chromatography (TLC) | Separates compounds based on their differential partitioning between a stationary phase (a thin layer on a plate) and a mobile phase. | A qualitative or semi-quantitative screening method. | semanticscholar.org |
| X-Ray Fluorescence (XRF) | Detects elements by measuring the fluorescent X-rays emitted from a sample when it is excited by a primary X-ray source. | Can be used to confirm the presence of bromine in a sample. | semanticscholar.org |
Methodological Advances in Analytical Chemistry for Research Applications
Chromatographic Techniques for High-Purity Isolation and Quantification
Chromatography is the cornerstone for separating and quantifying 2-Bromo-1-phenylpropane from complex reaction mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its associated impurities.
HPLC is a powerful technique for the separation, identification, and quantification of compounds that may not be suitable for gas chromatography due to low volatility or thermal instability. For this compound and its chiral derivatives, chiral HPLC is particularly crucial. rsc.orgphenomenex.com The separation of enantiomers is often required in pharmaceutical and chemical synthesis, as different stereoisomers can have varied reactivity and biological activity. phenomenex.com
Research on related bromohydrins demonstrates the utility of chiral HPLC for resolving stereoisomers within this class of phenylpropanes. rsc.org A typical approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are commonly used for this purpose. chromatographyonline.com
Table 1: Illustrative Chiral HPLC Parameters for Phenylpropane Derivatives
| Parameter | Value / Description | Source |
|---|---|---|
| Column | Chiralcel OJ-RH | rsc.org |
| Mobile Phase | 1:1 Water:Acetonitrile + 0.05% Trifluoroacetic Acid (TFA) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 240 nm | rsc.org |
| Sample | Racemic 1-Bromo-1-phenylpropan-2-ol | rsc.org |
| Retention Times (t_R) | (1S,2S): 19.71 min, (1R,2R): 22.68 min, (1S,2R): 23.65 min, (1R,2S): 27.39 min | rsc.org |
This table is based on data for a structurally related bromohydrin and illustrates a typical chiral separation.
The development of a robust HPLC method is often an empirical process, involving the screening of various columns and mobile phases to achieve optimal resolution. phenomenex.comchromatographyonline.com This technique is invaluable for isolating high-purity fractions of this compound for use as analytical standards or in further synthetic steps.
Gas chromatography is the standard and most frequently cited method for assessing the purity of this compound. sigmaaldrich.comechemi.com Its suitability stems from the compound's volatility and thermal stability. In GC, the sample is vaporized and swept by a carrier gas through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons.
For analyzing volatile impurities from the synthesis of this compound, headspace GC is a particularly effective technique. walshmedicalmedia.comnemi.gov This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC. walshmedicalmedia.com This minimizes the injection of non-volatile matrix components, protecting the instrument and simplifying the chromatogram.
Table 2: Typical GC Conditions and Potential Volatile Impurities in this compound Analysis
| Parameter | Value / Description |
|---|---|
| Column | HP-INNOWAX (Polyethylene glycol) or similar polar capillary column |
| Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Nitrogen or Helium |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Oven Program | Initial 60°C, ramp to 240°C |
| Potential Impurities | 1-Phenylpropene (starting material), Toluene (solvent), Dibenzylketone (byproduct) |
This table represents a generalized GC method for impurity analysis.
Coupled Techniques for Comprehensive Characterization
While chromatography excels at separation, coupling it with mass spectrometry provides structural information, enabling the definitive identification of unknown impurities and derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. thermofisher.com It is the gold standard for identifying volatile and semi-volatile impurities, even at trace levels. thermofisher.comresearchgate.net In the context of this compound, GC-MS is essential for identifying byproducts formed during synthesis, such as isomers, over-brominated products, or compounds resulting from side reactions. ucc.ie
The mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that can be compared against spectral libraries for positive identification. For novel impurities, the fragmentation pattern provides crucial clues to its molecular structure. While specific metabolite studies for this compound are not prominent in the literature, GC-MS is the primary technique used for such investigations with related compounds, identifying products of biological transformation. nih.gov
Table 3: Illustrative GC-MS Data for Impurity Identification
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Identification |
|---|---|---|---|
| 1-Phenylpropene | 5.2 | 118, 117, 91 | Starting Material |
| This compound | 8.5 | 198/200, 119, 91 | Product |
| Dibenzylketone | 12.1 | 210, 118, 91 | Synthesis Byproduct |
This table is illustrative of typical data obtained in a GC-MS analysis for impurity profiling.
For non-volatile or thermally labile derivatives of this compound, such as potential polar metabolites (e.g., hydroxylated or carboxylated forms), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. nih.govijprajournal.com This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
In LC-MS/MS, after separation on an LC column, compounds are ionized (often using electrospray ionization, ESI) and enter the mass spectrometer. A specific precursor ion (e.g., the molecular ion of a derivative) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of analytes at very low concentrations in complex matrices. nih.gov Although direct LC-MS/MS studies on this compound derivatives are sparse, the methodology is widely applied to characterize polar metabolites of phenylpropanoids and other pharmaceutical compounds. osti.govresearchgate.netresearchgate.net
Table 4: Hypothetical LC-MS/MS Transitions for a Hydroxylated Derivative
| Putative Derivative | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale |
|---|---|---|---|
| Hydroxy-2-bromo-1-phenylpropane | 215/217 | 197/199 | Loss of H₂O |
| 215/217 | 135 | Loss of HBr | |
| 215/217 | 107 | Phenyl-OH fragment |
This table illustrates the expected fragmentation of a potential polar derivative, which would be used to build a specific and sensitive detection method.
Forensic and Impurity Profiling Methodologies
In forensic science, impurity profiling is a critical tool for establishing links between different drug seizures, identifying manufacturing methods, and tracking the distribution of illicit substances. researchgate.net this compound can be a precursor or intermediate in the clandestine synthesis of controlled substances like amphetamines and synthetic cathinones. nih.govunodc.orgunodc.org The impurities present in a final product can provide a chemical signature of the specific synthetic route used. researchgate.netunodc.org
Forensic laboratories utilize GC-MS extensively to perform this type of analysis. researchgate.net The goal is to identify route-specific markers—impurities that are unique to a particular set of starting materials, reagents, or reaction conditions. For example, the presence of dibenzylketone could indicate a synthesis starting from phenylacetic acid. unodc.org By creating a detailed profile of all major and minor components in a seized sample, forensic chemists can generate intelligence that helps law enforcement understand and disrupt trafficking networks. nih.gov The analysis of reaction impurities in precursors like this compound is therefore a key aspect of forensic drug intelligence. ucc.ie
Development of Selective Detection Methods
The accurate identification and quantification of this compound in various matrices is crucial for research applications. The development of selective detection methods has largely centered on chromatographic and spectroscopic techniques, which offer high degrees of sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of this compound. This technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. The compound is first vaporized and separated from other components in a sample as it passes through a capillary column. The selectivity of the method is enhanced by using a column with a specific stationary phase that provides optimal resolution.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a fingerprint for identification. The mass spectrum of this compound shows a molecular ion peak and key fragment ions that are specific to its structure. nist.gov For instance, the loss of the bromine atom results in a prominent fragment ion. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which can be used for library matching to confirm its presence in a sample with high confidence. nist.gov
Analogous research on similar compounds, such as α-bromovalerophenone, highlights a methodological approach that is also applicable to this compound. archive-criminology.com.ua This involves using GC-MS for identification, where the retention time provides chromatographic information and the mass spectrum confirms the molecular structure. archive-criminology.com.ua The use of established spectral libraries like the NIST and Cayman libraries is a standard practice for verifying the identity of the detected compound. archive-criminology.com.ua
In addition to GC-MS, other spectroscopic methods are integral to the selective detection and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise molecular structure. ¹H NMR can confirm the presence of aromatic protons and protons on the propyl chain, while ¹³C NMR can identify the specific carbon atoms, including the one bonded to the bromine atom. chemicalbook.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching vibrations for C-Br bonds, typically found in the 500-600 cm⁻¹ region, can be observed.
The table below summarizes key analytical data used for the selective detection of this compound.
Table 1: Analytical Data for Selective Detection of this compound
| Analytical Technique | Parameter | Observed Value/Characteristic | Reference |
|---|---|---|---|
| GC-MS (Electron Ionization) | Molecular Ion (M+) | m/z 198/200 (Isotopic pattern for Br) | nist.gov |
| Key Fragment | [M-Br]⁺ | ||
| NIST Library Match | Confirmation of spectrum | nist.govarchive-criminology.com.ua | |
| ¹³C NMR | Brominated Carbon (C-Br) | ~30–40 ppm | |
| ¹H NMR | Aromatic Protons | ~7.0–7.5 ppm | chemicalbook.com |
| IR Spectroscopy | C-Br Stretch | ~500–600 cm⁻¹ | |
Method Validation and Quality Assurance in Analytical Research
Method validation encompasses the evaluation of several key performance characteristics, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eu
Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or related substances. For a GC-MS method, specificity is demonstrated by separating this compound from any synthesis byproducts or degradation products and by the unique mass spectrum that is not interfered with by other components. archive-criminology.com.uaeuropa.eu
Linearity : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of standards of known concentrations and performing a linear regression analysis. europa.eu
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material, if available) or by spike-recovery experiments.
Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).
The table below provides an example of validation parameters for a hypothetical quantitative GC-FID method for this compound.
Table 2: Illustrative Method Validation Parameters for this compound Analysis by GC-FID
| Validation Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Report Value | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Report Value | 1.0 µg/mL |
Quality Assurance (QA) in analytical research extends beyond single-method validation. It involves a comprehensive Quality Management System (QMS) that ensures the traceability and integrity of all data generated. researchgate.neteurachem.org Key elements of a QA program in a research laboratory analyzing this compound include:
Standard Operating Procedures (SOPs) : Documented procedures for all analytical methods, instrument operation, and data handling.
Instrument Calibration and Maintenance : Regular verification and calibration of instruments like balances, pipettes, and the GC system to ensure they function correctly. researchgate.net
Use of Reference Standards : Employing well-characterized reference materials for this compound for calibration and quality control.
Control Charts : Monitoring the performance of an analytical method over time by plotting the results of quality control samples. researchgate.net
Training and Competency : Ensuring that all personnel performing the analysis are adequately trained and their competency is regularly assessed.
By implementing these validation and quality assurance principles, research laboratories can ensure that the data generated for this compound is scientifically sound, reliable, and reproducible. researchgate.neteurachem.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
